Cas no 2228569-74-0 (2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine)

2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine
- 2228569-74-0
- EN300-1993621
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- Inchi: 1S/C9H8ClF2N/c1-5(4-13)8-6(11)2-3-7(12)9(8)10/h2-3H,1,4,13H2
- InChI Key: IMZHJLUTGNEAIE-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1C(=C)CN)F)F
Computed Properties
- Exact Mass: 203.0313333g/mol
- Monoisotopic Mass: 203.0313333g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 26Ų
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1993621-2.5g |
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine |
2228569-74-0 | 2.5g |
$2771.0 | 2023-09-16 | ||
Enamine | EN300-1993621-1g |
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine |
2228569-74-0 | 1g |
$1414.0 | 2023-09-16 | ||
Enamine | EN300-1993621-10g |
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine |
2228569-74-0 | 10g |
$6082.0 | 2023-09-16 | ||
Enamine | EN300-1993621-10.0g |
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine |
2228569-74-0 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1993621-0.25g |
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine |
2228569-74-0 | 0.25g |
$1300.0 | 2023-09-16 | ||
Enamine | EN300-1993621-0.1g |
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine |
2228569-74-0 | 0.1g |
$1244.0 | 2023-09-16 | ||
Enamine | EN300-1993621-0.05g |
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine |
2228569-74-0 | 0.05g |
$1188.0 | 2023-09-16 | ||
Enamine | EN300-1993621-1.0g |
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine |
2228569-74-0 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1993621-5.0g |
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine |
2228569-74-0 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1993621-0.5g |
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine |
2228569-74-0 | 0.5g |
$1357.0 | 2023-09-16 |
2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine Related Literature
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
Additional information on 2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine
Research Briefing on 2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine (CAS: 2228569-74-0) in Chemical Biology and Pharmaceutical Applications
The compound 2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine (CAS: 2228569-74-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine as a versatile intermediate in the synthesis of novel bioactive molecules. Its structure, featuring a chloro- and difluoro-substituted phenyl ring conjugated with an amine-functionalized propene moiety, enables diverse chemical modifications, making it a valuable scaffold for medicinal chemistry. Researchers have successfully employed this compound in the development of targeted inhibitors for enzymes involved in inflammatory and oncogenic pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound was utilized as a key precursor in the synthesis of small-molecule inhibitors targeting protein kinases. The study demonstrated that derivatives of 2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine exhibited potent inhibitory activity against specific kinase isoforms, with IC50 values in the nanomolar range. These findings underscore its potential as a lead compound for the development of kinase-targeted therapies.
Another area of interest is the compound's application in the design of covalent inhibitors. The presence of the prop-2-en-1-amine group allows for Michael addition reactions with nucleophilic residues in target proteins, enabling irreversible binding. This mechanism has been explored in the context of antiviral drug development, where covalent inhibitors derived from this scaffold have shown promising activity against viral proteases.
From a pharmacological perspective, preliminary in vitro and in vivo studies have indicated favorable pharmacokinetic properties for 2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine derivatives. These include good oral bioavailability and metabolic stability, as reported in a recent preclinical assessment. However, further optimization is required to address potential off-target effects and improve selectivity.
In conclusion, 2-(2-chloro-3,6-difluorophenyl)prop-2-en-1-amine represents a promising scaffold for drug discovery, with applications spanning kinase inhibition, covalent drug design, and beyond. Ongoing research aims to expand its utility and address current limitations, paving the way for its potential clinical translation.
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